molecular formula N/A B1153036 β-Glucuronidase from bovine liver CAS No. 9001-45-0

β-Glucuronidase from bovine liver

Cat. No.: B1153036
CAS No.: 9001-45-0
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of β-Glucuronidase from bovine liver is complex carbohydrates, specifically glycosaminoglycans such as chondroitin sulfate, heparan sulfate, and hyaluronic acid . It also targets lactose/N-acetyllactosamine sequences . This enzyme plays an essential role in the normal turnover of glycosaminoglycans and remodeling of the extracellular matrix components .

Mode of Action

this compound interacts with its targets by breaking down complex carbohydrates. It cleaves β-glucuronic acid linkages from the nonreducing termini of its target molecules . This enzyme also has a carbohydrate-specific interaction that is different from substrate recognition .

Biochemical Pathways

The action of this compound affects the metabolic pathway of glucuronidation, a part of liver detoxification . This enzyme hydrolyzes β-glucuronide to produce glucuronic acid and an aglycone . The breakdown of these complex carbohydrates facilitates the conversion of conjugated bilirubin into the unconjugated form, making bilirubin suitable for reabsorption .

Pharmacokinetics

It’s known that this enzyme is a lysosomal enzyme, indicating that it is intracellular and its activity is likely to be influenced by cellular uptake and distribution mechanisms .

Result of Action

The action of this compound results in the breakdown of complex carbohydrates, facilitating the conversion of conjugated bilirubin into the unconjugated form . This makes bilirubin suitable for reabsorption . Additionally, the enzyme’s action on glycosaminoglycans plays a role in the normal turnover of these molecules and the remodeling of extracellular matrix components .

Action Environment

The action of this compound is influenced by environmental factors such as pH. For instance, the interaction of β-Glucuronidase with lactamyl–Sepharose is pH-dependent . Furthermore, the enzyme shows high activity in certain environments, such as the spleen, liver, and kidney .

Biochemical Analysis

Biochemical Properties

β-Glucuronidase from bovine liver catalyzes the hydrolysis of glucuronides, which are conjugated forms of glucuronic acid. This enzyme interacts with a variety of substrates, including steroid hormones, bilirubin, and other glucuronides. The enzyme’s activity is essential for the conversion of conjugated bilirubin into its unconjugated form, facilitating its reabsorption in the liver . Additionally, this compound interacts with other enzymes and proteins involved in the metabolism of glycosaminoglycans, contributing to the degradation of these complex molecules .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The enzyme’s activity can affect the levels of glucuronides within cells, impacting the regulation of gene expression and the activation of signaling pathways. For instance, the hydrolysis of glucuronides by this compound can release active molecules that modulate cellular functions . This enzyme also plays a role in the metabolism of glycosaminoglycans, which are essential components of the extracellular matrix and influence cell behavior and tissue homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the hydrolysis of β-D-glucuronic acid residues. The enzyme binds to its substrate via specific interactions with the glucuronic acid moiety, facilitating the cleavage of the glycosidic bond. This process involves the formation of an enzyme-substrate complex, followed by the release of the hydrolyzed product . The enzyme’s activity can be modulated by various factors, including pH, temperature, and the presence of inhibitors or activators.

Properties

CAS No.

9001-45-0

Molecular Formula

N/A

Molecular Weight

0

Synonyms

4-O-Methylglucuronidase;  β-D-glucuronidase Acid;  E.C. 3.2.1.31;  Exo-β-D-glucuronidase;  GUS;  Glucuronidase;  Ketodase;  β-D-Glucuronidase;  β-Glucuronide Glucuronohydrolase

Origin of Product

United States
Customer
Q & A

Q1: Why is there interest in inhibiting β-Glucuronidase, particularly in the context of cancer treatment?

A1: Research suggests that inhibiting β-glucuronidases may be a viable strategy for mitigating drug toxicity associated with certain cancer treatments. Specifically, inhibiting this enzyme has been explored as a means to improve the efficacy and reduce the side effects of the colon cancer chemotherapeutic CPT-11 (Irinotecan) []. This is because β-glucuronidase can contribute to the breakdown and inactivation of certain drugs within the body.

Q2: How does 1,4-saccharolactone interact with β-glucuronidase from bovine liver?

A2: While the provided abstracts don't detail the interaction mechanism, one study specifically investigated the inhibition of bovine liver β-glucuronidase by 1,4-saccharolactone []. Further research is necessary to elucidate the specifics of this interaction, including whether it acts as a competitive or non-competitive inhibitor and the binding site(s) involved.

Q3: Are there known inhibitors of β-glucuronidase that demonstrate selectivity towards the bacterial enzyme over the mammalian enzyme?

A3: Yes, research has identified compounds exhibiting selective inhibition of bacterial β-glucuronidase over the mammalian enzyme. For example, M-GCI, a glycoprotein inhibitor produced by Micromonospora sp., showcases strong inhibition against Escherichia coli β-glucuronidase while having minimal impact on the bovine liver enzyme []. This selectivity is a crucial factor in developing targeted therapies that minimize potential side effects on the host.

Q4: How does the structure of uronic-Noeurostegine relate to its inhibitory activity against β-glucuronidase?

A4: Uronic-Noeurostegine, a nortropane-type compound, has demonstrated potent competitive inhibition against E. coli β-glucuronidase []. This suggests that its structure allows it to effectively compete with the natural substrate for binding to the enzyme's active site. Interestingly, the study also synthesized uronic-Noeurostegine derivatives with N-ethyl and N-(4-hydroxybutyl) substitutions. These modifications were found to decrease inhibitory activity against both E. coli and bovine liver β-glucuronidases compared to the parent compound [], indicating that the N-substituent significantly influences the compound's interaction with the enzyme. This highlights the importance of structure-activity relationships in inhibitor design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.